molecular formula C11H11NO B6496450 (3E)-3-(phenylmethylidene)pyrrolidin-2-one CAS No. 1859-41-2

(3E)-3-(phenylmethylidene)pyrrolidin-2-one

Cat. No.: B6496450
CAS No.: 1859-41-2
M. Wt: 173.21 g/mol
InChI Key: OMARMBRFLQVQJA-CSKARUKUSA-N
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Description

(3E)-3-(Phenylmethylidene)pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring with a phenylmethylidene substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(phenylmethylidene)pyrrolidin-2-one typically involves the condensation of pyrrolidin-2-one with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can lead to the formation of (3E)-3-(phenylmethyl)pyrrolidin-2-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylmethylidene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of (3E)-3-(phenylmethyl)pyrrolidin-2-one.

    Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-(phenylmethylidene)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

    (3E)-3-(Phenylmethyl)pyrrolidin-2-one: Similar structure but lacks the double bond in the phenylmethylidene group.

    (3E)-3-(Phenylmethylidene)piperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.

Uniqueness: (3E)-3-(Phenylmethylidene)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its phenylmethylidene group and pyrrolidinone ring contribute to its versatility in various applications.

Properties

IUPAC Name

(3E)-3-benzylidenepyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMARMBRFLQVQJA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)/C1=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-41-2
Record name NSC99076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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